molecular formula C17H20ClNO B1440431 3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride CAS No. 1185071-92-4

3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride

Cat. No. B1440431
CAS RN: 1185071-92-4
M. Wt: 289.8 g/mol
InChI Key: UJNYGQNGFUDGBO-UHFFFAOYSA-N
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Description

“3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects . Along with dual cholinesterase inhibition, some compounds also targeted the beta secretase enzyme .

Scientific Research Applications

Anticancer Agents

Piperidine derivatives have been synthesized for use as anticancer agents, showing good activity on specific cancer cell lines, such as androgen-refractory cancer cell lines (ARPC) . It’s plausible that “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” could be explored for similar applications.

Drug Discovery

The piperidine nucleus is crucial in drug discovery, especially where the ether linkage between different rings is vital for the inhibitory effect . This compound could potentially be used in structure-activity relationship studies to develop new drugs.

Antimicrobial and Analgesic Agents

Piperidine derivatives are utilized in various ways as antimicrobial and analgesic agents . The subject compound may have potential applications in these areas due to its structural characteristics.

Anti-inflammatory and Antipsychotic Agents

Due to its piperidine core, “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” might be investigated for anti-inflammatory and antipsychotic uses .

Kinase Inhibition

Some piperidine derivatives are designed as kinase inhibitors, which are crucial in treating certain types of cancers . The compound could be researched for its efficacy as a kinase inhibitor.

Pharmacological Properties

Piperidine derivatives exhibit various pharmacological properties. For instance, CLEFMA is a piperidine derivative with a core that resembles chalcones and has been studied for its anticancer applications . This suggests that “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” might also possess unique pharmacological properties worth investigating.

Mechanism of Action

While the specific mechanism of action for “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” is not mentioned in the retrieved papers, piperidine derivatives are known to modulate several neurotransmitter systems . This modulation has been linked to the development of convulsions .

Safety and Hazards

While specific safety and hazards for “3-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride” are not mentioned in the retrieved papers, it is generally recommended to avoid breathing mist, gas or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

Future Directions

The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-phenylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)19-17-7-4-12-18-13-17;/h1-3,5-6,8-11,17-18H,4,7,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNYGQNGFUDGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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